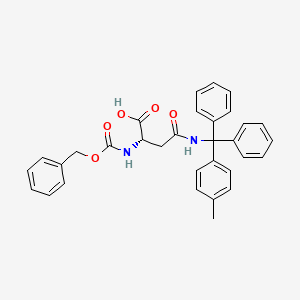

Z-Asn(Mtt)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O5/c1-23-17-19-27(20-18-23)32(25-13-7-3-8-14-25,26-15-9-4-10-16-26)34-29(35)21-28(30(36)37)33-31(38)39-22-24-11-5-2-6-12-24/h2-20,28H,21-22H2,1H3,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWKUTRZJDOGPF-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718683 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N-[(4-methylphenyl)(diphenyl)methyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-18-0 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N-[(4-methylphenyl)(diphenyl)methyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of Z Asn Mtt Oh in Advanced Peptide Synthesis Strategies

Integration of Z-Asn(Mtt)-OH into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide manufacturing, enabling the efficient assembly of peptide chains on a solid support. peptide2.comscispace.com The selection of appropriately protected amino acid derivatives is critical to the success of SPPS, influencing both the efficiency of coupling reactions and the minimization of undesirable side reactions. google.com this compound is a valuable building block in Fmoc-based SPPS strategies. google.comgoogle.com

The versatility of this compound extends to its compatibility with a range of resins and linkers commonly employed in SPPS. The choice of resin is crucial as it dictates the conditions required for the final cleavage of the peptide from the solid support.

Trityl-based Resins: this compound is compatible with acid-labile trityl-based resins, such as 2-chlorotrityl chloride resin. peptide2.com These resins allow for the synthesis of fully protected peptide fragments that can be cleaved under mild acidic conditions, leaving the Z and Mtt protecting groups intact. peptide2.compeptide.com This is particularly advantageous for subsequent use in fragment condensation strategies.

Wang and Rink Amide Resins: While the Z-group is generally stable to the trifluoroacetic acid (TFA) cleavage conditions used with resins like Wang and Rink Amide, its primary utility in SPPS is often in conjunction with strategies that require orthogonal side-chain deprotection. peptide.combachem.com The Mtt group can be selectively removed while the peptide remains anchored to the resin, allowing for on-resin modifications. iris-biotech.de

PEG-PS Resins: Polyethylene (B3416737) glycol-polystyrene (PEG-PS) resins, known for their favorable swelling properties in a variety of solvents, can enhance coupling efficiency, especially for complex or aggregation-prone sequences. tu-darmstadt.decsic.es this compound can be effectively incorporated into syntheses utilizing these advanced resin systems.

A comparative overview of the compatibility of this compound with common SPPS resins is presented below:

| Resin Type | Linker Type | Typical Cleavage Condition | Compatibility with this compound | Application Notes |

| 2-Chlorotrityl | Acid-labile | 1% TFA in DCM, or AcOH/TFE/DCM | High | Ideal for generating protected peptide fragments. The Z and Mtt groups remain intact. peptide2.com |

| Wang | Acid-labile | 95% TFA | Moderate | The Z-group is largely stable, while the Mtt group is cleaved. Useful for syntheses where final deprotection occurs in one step. peptide.com |

| Rink Amide | Acid-labile | 95% TFA | Moderate | Similar to Wang resin, suitable for the synthesis of peptide amides. peptide.com |

| NovaSyn® TGT | Trityl-based | 20% TFE in DCM (protected) or 95% TFA (unprotected) | High | Offers flexibility for producing both protected and deprotected peptide acids. sigmaaldrich-jp.com |

This table is for illustrative purposes and specific compatibility may depend on the full peptide sequence and synthesis conditions.

Achieving high coupling efficiency is paramount in SPPS to ensure the desired peptide is the major product. iris-biotech.de The activation of the carboxylic acid of the incoming amino acid is a critical step. Common activating reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with additives such as Oxyma. researchgate.net

A significant challenge in the synthesis of peptides containing asparagine (Asn) or aspartic acid (Asp) is the formation of aspartimide, a cyclic imide by-product. researchgate.net This side reaction is base-catalyzed and can occur during the piperidine-mediated removal of the Fmoc protecting group in standard SPPS protocols. researchgate.netbiotage.com The formation of aspartimide is a mass-neutral rearrangement, making purification of the desired peptide difficult. biotage.com

The use of a bulky side-chain protecting group for asparagine is a key strategy to mitigate aspartimide formation. biotage.comug.edu.pl The 4-methyltrityl (Mtt) group on this compound provides significant steric hindrance around the side-chain amide, effectively shielding it from intramolecular cyclization. ug.edu.pl While no protecting group strategy completely eliminates the risk, especially in sequences prone to this side reaction, the Mtt group is considered superior to less bulky protecting groups in minimizing this problematic side reaction. researchgate.netacs.org Research has shown that factors such as the choice of deprotecting agent, with alternatives to piperidine (B6355638) like dipropylamine (B117675) (DPA) being explored, can also influence the extent of aspartimide formation. acs.org

Compatibility with Various SPPS Resins and Linkers

Role in the Synthesis of Complex and Modified Peptides

The unique deprotection characteristics of the Mtt group make this compound particularly valuable for the synthesis of complex and modified peptides where specific, on-resin manipulations are required. iris-biotech.de

The Mtt group is highly acid-labile and can be selectively removed using a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (B109758) (DCM), often with a scavenger such as triisopropylsilane (B1312306) (TIS) present. iris-biotech.deresearchgate.netnih.gov These conditions are mild enough to leave the Z-group, the peptide-resin linkage (for many common resins), and other acid-labile side-chain protecting groups (like Boc and tBu) intact. iris-biotech.de

This orthogonal deprotection allows for the selective unmasking of the asparagine side-chain amide for further modification. While direct modification of the Asn amide is less common, the analogous derivative, Fmoc-Lys(Mtt)-OH, is widely used to selectively deprotect the lysine (B10760008) side-chain amine for modifications such as:

Biotinylation or fluorescent labeling peptide.com

Pegylation

Introduction of branching cardiff.ac.uk

Attachment of lipid chains

Although the primary use of the Mtt group is for lysine, the principle of its selective removal makes this compound and other Mtt-protected amino acids key components in the toolkit for creating sophisticated, non-linear, and modified peptide structures. iris-biotech.degoogle.com

Incorporation into Peptides for Post-Synthetic Derivatization

The ability to selectively deprotect the side chain of asparagine when using this compound makes it a powerful tool for the post-synthetic derivatization of peptides. After the main peptide chain has been assembled, the Mtt group can be removed to allow for the site-specific introduction of various functionalities. csic.es This can include the attachment of reporter molecules like fluorophores, biotin, or polyethylene glycol (PEG) chains to modify the peptide's properties. csic.es

This strategy is particularly useful in the development of peptide-based diagnostics and therapeutics. For example, a peptide can be synthesized and then labeled at a specific asparagine residue to create a probe for biological imaging. nih.gov The mild conditions required for Mtt removal ensure that the integrity of the rest of the peptide, including other sensitive modifications, is maintained.

Overcoming Synthetic Challenges in Asparagine-Containing Sequences

The inclusion of asparagine in peptide sequences can present significant synthetic challenges, primarily due to side reactions associated with its side-chain amide.

Strategies for Difficult Sequences Utilizing this compound

One of the main challenges in synthesizing asparagine-containing peptides is the formation of aspartimide, a cyclic by-product that can occur during peptide synthesis, particularly under basic conditions used for Fmoc group removal. researchgate.net This side reaction can lead to deletion sequences and the formation of β-aspartyl peptides, complicating purification and reducing the yield of the desired product.

The use of a bulky side-chain protecting group, such as the trityl (Trt) group, on the asparagine amide can help to sterically hinder the formation of the aspartimide intermediate. biosynth.com While this compound employs the Mtt group, which is a derivative of trityl, its primary utility in difficult sequences often relates to its role in orthogonal protection schemes rather than solely preventing aspartimide formation. However, the protection of the side-chain amide is a crucial feature. biosynth.com

Table 2: Common Issues in Asparagine-Containing Peptide Synthesis and Mitigation Strategies

| Challenge | Description | Mitigation Strategy | Role of this compound |

|---|---|---|---|

| Aspartimide Formation | Intramolecular cyclization of the asparagine side chain leading to by-products. researchgate.net | Use of bulky side-chain protecting groups (e.g., Trt). biosynth.com | The Mtt group provides side-chain protection. |

| On-Resin Aggregation | Poor solvation of the growing peptide chain on the solid support, leading to incomplete reactions. researchgate.net | Incorporation of "difficult sequence"-disrupting elements; use of specialized resins and solvents. csic.esresearchgate.net | Enables synthesis of branched/cyclic structures that can improve solubility. |

| Side-Chain Dehydration | Dehydration of the asparagine side-chain amide under acidic conditions. | Use of appropriate protecting groups and cleavage cocktails. biosynth.com | Mtt group protects the side-chain amide during synthesis. |

Reactivity and Deprotection Strategies Associated with Z Asn Mtt Oh

Selective Removal of the Mtt Protecting Group from Asparagine Side Chain

The Mtt group is a highly acid-labile protecting group, which enables its removal under very mild conditions that leave other, more robust protecting groups and the peptide-resin linkage intact. researchgate.netresearchgate.net This selective deprotection is a key step for creating branched peptides or for attaching labels and other molecules to the asparagine side chain. advancedchemtech.com

Mild Acid-Labile Deprotection Conditions and Reagents (e.g., TFA in DCM)

The selective cleavage of the Mtt group is typically achieved using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). researchgate.netpeptide.com Common conditions involve treating the peptide-resin with a solution of 1-2% TFA in DCM. peptide.comresearchgate.netnih.gov The reaction is usually performed at room temperature with multiple short treatments to ensure complete removal while minimizing side reactions. researchgate.net For instance, a procedure might involve washing the resin 9 to 12 times with 1% TFA in DCM, with each wash lasting for about 2 minutes. researchgate.net Other mild acidic cocktails have also been explored, including mixtures of acetic acid/trifluoroethanol/DCM and solutions containing hexafluoroisopropanol (HFIP). researchgate.netresearchgate.net The choice of reagent and conditions can be optimized based on the specific peptide sequence and the type of resin support used. peptide.com

| Reagent Cocktail | Typical Concentration | Common Scavenger(s) | Reference |

|---|---|---|---|

| TFA in DCM | 1-2% (v/v) | Triisopropylsilane (B1312306) (TIS) | peptide.comresearchgate.net |

| TFA/TIS/DCM | 1:2:97 (v/v/v) | TIS (included in cocktail) | peptide.compeptide.com |

| Acetic Acid/TFE/DCM | 1:2:7 or 1:2:97 (v/v/v) | None typically required | peptide.comresearchgate.net |

| HFIP in DCM | 30% (v/v) | None typically required | researchgate.netresearchgate.net |

| TES/HFIP/TFE/DCM | 2:1:0.5:6.5 (v/v/v/v) | TES (included in cocktail) | peptide.com |

Mechanistic Considerations of Mtt Cleavage and Cation Scavenging

The cleavage of the Mtt group proceeds via an acid-catalyzed mechanism. The acid protonates the ether-like linkage of the Mtt group, leading to its departure as a stable Mtt carbocation. researchgate.netresearchgate.net This carbocation is intensely colored, which can sometimes be used for visual monitoring of the deprotection progress. researchgate.net However, this highly reactive electrophilic carbocation can react with nucleophilic residues within the peptide chain, such as tryptophan or cysteine, leading to undesired side products. peptide.comrsc.org

To prevent these side reactions, cation scavengers are added to the deprotection solution. researchgate.netnih.gov Trialkylsilanes, most commonly triisopropylsilane (TIS) or triethylsilane (TES), are highly effective scavengers. peptide.comnih.govrsc.org They react rapidly with the Mtt cation, effectively trapping it and preventing its reaction with the peptide. researchgate.net The recommended deprotection cocktails, therefore, almost always include a scavenger, typically at a concentration of 1-5%. researchgate.netsigmaaldrich.com

Cleavage of the Nα-Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a classic urethane-type protecting group for amines, introduced in the early days of peptide synthesis. bachem.commasterorganicchemistry.com Its removal conditions are distinct from those used for the Mtt group, which forms the basis of its orthogonal utility in Z-Asn(Mtt)-OH. wiley-vch.deresearchgate.net

Hydrogenolytic and Acidolytic Z-Deprotection Methods

The primary methods for the removal of the Z group are catalytic hydrogenolysis and acidolysis. wiley-vch.dehighfine.comwikipedia.org

Hydrogenolysis : This is the most common and mildest method for Z-group cleavage. highfine.comtotal-synthesis.com It involves treating the Z-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on charcoal (Pd/C). highfine.comwikipedia.orgtotal-synthesis.com The reaction breaks the benzyl-oxygen bond, releasing toluene (B28343) and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. total-synthesis.com Transfer hydrogenation using hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265) can also be employed. highfine.com

Acidolysis : The Z group is relatively stable to mild acids but can be cleaved by strong acids. wiley-vch.decdnsciencepub.com Reagents such as hydrogen bromide (HBr) in acetic acid or trimethylsilyl (B98337) iodide (TMSI) are effective for this purpose. highfine.comcdnsciencepub.com This method is less frequently used than hydrogenolysis due to the harsh conditions, which can cause side reactions or cleave other protecting groups. cdnsciencepub.com

| Method | Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, most common method; incompatible with sulfur-containing residues. | highfine.comtotal-synthesis.com |

| Transfer Hydrogenation | HCOOH or NH₄HCOO, Pd/C | Alternative to using H₂ gas. | highfine.com |

| Strong Acidolysis | HBr in Acetic Acid | Harsh conditions; can cause side reactions. | wikipedia.orgcdnsciencepub.com |

| Lewis Acidolysis | TMSI | Strong cleavage conditions. | highfine.com |

Orthogonality with Mtt and Other Protecting Groups

The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one protecting group in the presence of others. rsc.orgresearchgate.netbiosynth.com The Z/Mtt pair in this compound is a prime example of an orthogonal protection scheme.

The Z group is stable to the mild acidic conditions (e.g., 1% TFA in DCM) used to remove the Mtt group. wiley-vch.deresearchgate.net Conversely, the Mtt group is stable to the conditions of catalytic hydrogenolysis used to cleave the Z group. wiley-vch.de This orthogonality allows the synthetic chemist to choose which part of the molecule to deprotect first. For instance, the Mtt group can be removed to modify the asparagine side chain, while the N-terminus remains protected by the Z group. Subsequently, the Z group can be removed to allow for peptide chain elongation from the N-terminus. This strategy is also orthogonal to the widely used Boc/tBu protection scheme, where the Z group is stable to the TFA used for Boc removal, and both Z and Mtt are stable to the base (e.g., piperidine) used for Fmoc removal. wiley-vch.deresearchgate.netthieme-connect.de

Side Reactions and Mitigation Strategies During Deprotectionacs.orgzenodo.orgnih.goviris-biotech.desigmaaldrich.com

Analysis of By-product Formation During Mtt and Z Cleavageacs.orgzenodo.orgnih.goviris-biotech.desigmaaldrich.com

The cleavage of the Mtt group is typically achieved under mild acidic conditions. However, these conditions can sometimes lead to the premature cleavage of other acid-sensitive protecting groups or even the peptide from the resin support, particularly when using highly acid-labile resins like 2-chlorotrityl resin. beilstein-journals.orgpeptide.com A common by-product during Mtt deprotection is the re-attachment of the liberated Mtt cation to nucleophilic residues within the peptide sequence, such as tryptophan or tyrosine, if appropriate scavengers are not used. peptide.com The persistent yellow color on the resin after Mtt deprotection, caused by the trityl cation, can also indicate incomplete removal or side reactions. nih.gov

Another significant side reaction, particularly relevant to asparagine, is the dehydration of the side-chain amide to form a nitrile derivative. This is a base-catalyzed side reaction that is more prevalent in the Fmoc/tBu strategy but can be minimized by using appropriate coupling reagents and protecting the side-chain amide. researchgate.net Although the Mtt group on the asparagine side chain in this compound is designed to prevent this, incomplete deprotection or harsh cleavage conditions could potentially lead to side products.

The cleavage of the Z group typically requires stronger acidic conditions or catalytic hydrogenation. peptide.comosti.gov Acid-mediated cleavage of the Z group can lead to the formation of benzyl (B1604629) cations, which can subsequently cause N-benzylation of other amino acid residues in the peptide chain, a notable side reaction observed with Z-protected glycine (B1666218) and lysine (B10760008). osti.gov While less common in solid-phase synthesis compared to solution-phase, this possibility must be considered. peptide.com

Furthermore, with unprotected asparagine residues, the formation of a pyroglutamyl derivative at the N-terminus is a known acid-catalyzed side reaction that results in truncated peptide chains. researchgate.net While the Nα-Z protection in this compound prevents this during synthesis, issues during the final deprotection steps could potentially contribute to this by-product if the N-terminus becomes unprotected under acidic conditions.

The following table summarizes potential by-products during the deprotection of this compound:

| By-product | Originating Protecting Group | Conditions Favoring Formation | Mitigation Strategy |

| Mtt-adducts on nucleophilic residues | Mtt | Insufficient scavenging during acidic deprotection | Use of scavengers like triisopropylsilane (TIS) or methanol (B129727) nih.govpeptide.com |

| Prematurely cleaved peptide | Mtt | Highly acid-labile resin and strong acidic conditions for Mtt removal | Use of milder deprotection reagents or a more stable resin linker beilstein-journals.orgiris-biotech.de |

| Nitrile derivative of asparagine | - (unprotected Asn side-chain) | Base-catalyzed dehydration during coupling | Side-chain protection (e.g., Mtt group) researchgate.net |

| N-benzylated peptide residues | Z | Strong acid cleavage of the Z group | Use of scavengers; catalytic hydrogenation for Z-group removal osti.gov |

| Pyroglutamyl-containing peptide | - (unprotected N-terminal Gln/Asn) | Acidic conditions on an unprotected N-terminus | Nα-protection throughout synthesis researchgate.net |

Optimization of Deprotection Protocols to Maximize Yield and Purityzenodo.orgnih.gov

To maximize the yield and purity of the final peptide, the deprotection protocols for both the Mtt and Z groups must be carefully optimized.

For the selective removal of the Mtt group, a variety of mildly acidic conditions have been explored. Commonly used reagents include low concentrations (1-3%) of trifluoroacetic acid (TFA) in dichloromethane (DCM). nih.gov However, to avoid the premature cleavage of other acid-labile groups like Boc, alternative and milder conditions have been developed. These include successive treatments with 30% hexafluoroisopropanol (HFIP) or 30% perfluoro-tert-butanol (B1216648) in DCM. nih.govresearchgate.netresearchgate.net The addition of scavengers such as triisopropylsilane (TIS) is crucial to quench the reactive Mtt cations generated during cleavage and prevent their reattachment to the peptide. nih.gov For instance, a solution of 1% TFA and 1% TIS in DCM is a commonly employed cocktail for Mtt deprotection. nih.gov

The following table presents a comparison of different reagent systems for Mtt deprotection:

| Reagent System | Concentration | Typical Conditions | Remarks |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-3% | 3 x 5 min treatments | Requires careful optimization to avoid premature cleavage of other protecting groups. nih.govresearchgate.net |

| Hexafluoroisopropanol (HFIP) in DCM | 30% | 3 x 5 min treatments | A milder alternative to TFA, showing good orthogonality with Boc and tBu groups. nih.govresearchgate.netresearchgate.net |

| Perfluoro-tert-butanol in DCM | 30% | 3 x 15 min treatments | Another mild reagent for selective Mtt removal. researchgate.netresearchgate.net |

| Acetic acid/trifluoroethanol (TFE)/DCM | 1:2:7 ratio | 1 hour at room temperature | Can risk cleavage from highly acid-labile resins. beilstein-journals.org |

The deprotection of the Z group is typically performed at the final stage of synthesis. While strong acids like HF can be used, catalytic hydrogenation is a much milder and cleaner method that avoids the formation of benzyl cation-related side products. osti.gov This method involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). acs.orgnih.gov For solution-phase synthesis, this has been shown to be highly effective. rsc.org In solid-phase synthesis, careful consideration of catalyst accessibility to the resin-bound peptide is necessary.

Optimization of the final cleavage and deprotection step often involves a "cocktail" of reagents. For instance, a common cleavage cocktail for peptides synthesized via Fmoc chemistry is TFA-based, containing scavengers like water, TIS, and sometimes dithioethane (DTE) or thioanisole (B89551) to protect sensitive residues like cysteine, methionine, and tryptophan from modification by reactive species generated during deprotection. peptide.comthermofisher.com When dealing with a Z-protected peptide, if hydrogenation is not feasible, a carefully formulated strong acid cocktail with efficient scavengers is essential to obtain the desired product with high purity.

Analytical Methodologies for Monitoring Reactions Involving Z Asn Mtt Oh and Its Derivatives

Chromatographic Assessment of Reaction Intermediates and Products

Chromatographic techniques are essential for separating complex mixtures and are therefore central to assessing the purity and conversion of reactions involving Z-Asn(Mtt)-OH.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for analyzing the purity of peptides and monitoring reaction progress. bachem.comrsc.org In the context of this compound, HPLC is used to:

Assess the purity of the starting material: Ensuring the this compound used is of high purity is crucial for the success of the synthesis.

Monitor reaction conversion: By taking aliquots of the reaction mixture at different time points, the disappearance of starting materials and the appearance of products can be tracked. This is particularly useful for optimizing coupling and deprotection steps. thermofisher.com

Determine the purity of the final peptide: After cleavage from the solid support and final deprotection, HPLC is used to quantify the percentage of the desired peptide relative to any impurities, such as deletion sequences or products of side reactions. rsc.orgekb.eg

Illustrative HPLC Monitoring of Mtt Deprotection:

| Species | Protecting Groups Present | Expected Relative Retention Time |

| Starting Peptide | Z, Mtt | Longest |

| Deprotected Peptide | Z | Shorter |

| Final Peptide (after Z removal) | None | Shortest |

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has allowed for even faster and more efficient separations, providing higher resolution and quicker analysis times. mdpi.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. thermofisher.com In the context of peptide synthesis involving this compound, the primary application of GC would be the analysis of volatile by-products that might be generated during the synthesis or work-up procedures.

For example, certain reagents or scavengers used during cleavage might generate volatile side products. GC, often coupled with a mass spectrometer (GC-MS), can be used to identify and quantify these volatile impurities in the final product or in the reaction waste streams. udg.edusigmaaldrich.com While the peptide itself is not volatile, this analysis can be important for process optimization and ensuring the final peptide is free from potentially harmful residual volatile substances. However, for routine analysis of the peptide itself, HPLC is the more relevant technique. The choice of GC column is critical and depends on the polarity and boiling point of the expected by-products. thermofisher.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Conversion Analysis

Mass Spectrometry Techniques for Structural Confirmation within Synthetic Contexts

Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides. It provides a precise measurement of the molecular weight of the peptide, allowing for confirmation of its identity and the detection of any modifications or impurities. biointerfaceresearch.combachem.com

Electrospray Ionization (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of peptides. rsc.orgresearchgate.net It allows for the ionization of the peptide directly from solution with minimal fragmentation, providing a clear molecular ion peak ([M+H]⁺, [M+nH]ⁿ⁺, etc.). This enables the confirmation of:

Successful coupling steps: An increase in mass corresponding to the added amino acid confirms a successful coupling reaction.

Complete deprotection: The observed mass of the final peptide should match the calculated theoretical mass of the fully deprotected sequence. Any deviation could indicate incomplete removal of protecting groups like Z or Mtt, or other unintended modifications. ajol.info

Identification of by-products: Impurities observed in the HPLC chromatogram can be collected and analyzed by MS to determine their mass and infer their structure, such as deletion sequences or side-chain modifications. mdpi.com

For instance, after a synthesis involving this compound, ESI-MS would be used to confirm that the final mass of the peptide corresponds to the sequence with asparagine and not this compound, confirming the successful removal of both protecting groups.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Reaction Mixtures

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of large, thermally labile biomolecules such as peptides and their protected intermediates. nih.gov It allows for the transfer of ions from a solution phase into the gas phase with minimal fragmentation, making it ideal for analyzing the contents of a reaction mixture directly. nih.govwikipedia.org The primary advantage of ESI-MS in this context is its ability to provide qualitative and quantitative information on analytes by measuring their mass-to-charge (m/z) ratio. umons.ac.benih.gov

During the synthesis of a peptide incorporating this compound, ESI-MS can be used to monitor two critical stages:

Coupling Reaction: After the coupling step, a small aliquot of the reaction mixture can be analyzed. The appearance of a new species with a mass corresponding to the peptide chain plus the added this compound residue confirms a successful reaction. The high sensitivity of ESI-MS allows for the detection of the desired product even at low concentrations, alongside unreacted starting materials or potential side products. umons.ac.be

Mtt Group Deprotection: The 4-methyltrityl (Mtt) group is selectively removed under mildly acidic conditions, often using a dilute solution of trifluoroacetic acid (TFA). nih.govresearchgate.net ESI-MS is an excellent tool for monitoring this deprotection. By taking time-point samples from the reaction, one can observe the disappearance of the ion signal corresponding to the Mtt-protected peptide and the concurrent appearance of the signal for the deprotected peptide, which has a lower molecular weight. This allows for the optimization of cleavage time to ensure complete removal of the Mtt group while minimizing potential acid-catalyzed side reactions.

The ability to couple ESI-MS with high-performance liquid chromatography (HPLC) further enhances its utility, allowing for the separation of complex mixtures prior to mass analysis, which is invaluable for identifying and tracking various species throughout the synthesis process. nih.gov

Table 1: Illustrative ESI-MS Monitoring of a Reaction Involving this compound

This table shows the theoretical monoisotopic masses and expected m/z values for a hypothetical peptide (Ac-Gly-Lys-OH) undergoing coupling with this compound, followed by Mtt deprotection. The values assume the detection of singly protonated ions [M+H]⁺.

| Stage | Compound/Peptide Structure | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ |

| Starting Peptide | Ac-Gly-Lys-OH | C₉H₁₇N₃O₄ | 231.12 | 232.13 |

| After Coupling | Ac-Gly-Lys-Asn(Mtt)-OH | C₃₈H₄₀N₄O₆ | 648.29 | 649.30 |

| After Deprotection | Ac-Gly-Lys-Asn-OH | C₁₃H₂₂N₄O₆ | 330.15 | 331.16 |

MALDI-TOF Mass Spectrometry for Peptide Fragment Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, highly favored for the analysis of peptides and proteins. hawaii.edu Unlike ESI, MALDI typically generates singly charged ions, which simplifies the resulting mass spectrum, especially for complex mixtures. wiley-vch.de The process involves co-crystallizing the analyte with a matrix material, such as α-cyano-4-hydroxycinnamic acid, which absorbs laser energy and facilitates the desorption and ionization of the sample molecules. utoronto.canih.gov

In the context of peptides synthesized using this compound, MALDI-TOF MS is generally not used for monitoring the on-resin reaction itself but is instead a powerful tool for characterizing the final, cleaved, and deprotected peptide. Its primary applications are:

Peptide Mass Fingerprinting (PMF): After the full peptide is synthesized and purified, its identity and integrity can be confirmed by MALDI-TOF MS. hawaii.edu The instrument measures the precise molecular weight of the intact peptide. To gain more sequence information, the peptide can be enzymatically digested (e.g., with trypsin), and the resulting mixture of smaller fragments is analyzed. hawaii.edu The collective masses of these fragments create a "peptide mass fingerprint" that is unique to the peptide and can be compared against a theoretical digest to confirm the sequence, including the successful incorporation of the asparagine residue derived from this compound.

Peptide Sequencing (MS/MS): Modern MALDI-TOF instruments are often tandem mass spectrometers (MALDI-TOF/TOF). wiley-vch.de This allows for a specific peptide fragment ion from the initial MS scan to be selected, isolated, and fragmented further through collision-induced dissociation (CID). wiley-vch.de This second stage of mass spectrometry (MS/MS) produces a series of fragment ions (primarily b- and y-ions) that result from cleavage along the peptide backbone. uab.edu Analyzing the mass differences between these fragment ions allows for the direct determination of the amino acid sequence of the selected fragment, providing definitive proof of structure. uab.edu

Table 2: Theoretical MALDI-TOF/TOF Fragmentation Analysis of a Peptide Fragment

This table shows the theoretical monoisotopic m/z values for the b- and y-ions that would be generated from the MS/MS fragmentation of the peptide fragment "Val-Asn-Arg" (VNR), which could be a product of a tryptic digest of a larger peptide synthesized using this compound.

| Fragment Type | Sequence | Ion Formula | Monoisotopic m/z |

| b-ions | |||

| b₁ | V | C₅H₁₀NO⁺ | 100.08 |

| b₂ | VN | C₉H₁₅N₃O₃⁺ | 214.11 |

| y-ions | |||

| y₁ | R | C₆H₁₄N₄O⁺ | 174.12 |

| y₂ | NR | C₁₀H₁₉N₆O₃⁺ | 287.15 |

| Parent Ion | VNR | C₁₅H₂₈N₈O₅⁺ | 416.22 |

Quantitative Analysis of this compound Incorporation and Transformation

The primary method for quantitative analysis in peptide synthesis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . chapman.edu This technique separates components of a mixture based on their hydrophobicity. A small, cleaved sample of the crude peptide product is injected into the HPLC system.

Monitoring Incorporation: After coupling this compound and cleaving a test sample from the resin, RP-HPLC can be used to quantify the outcome. The desired product, containing the hydrophobic Mtt group, will have a significantly different retention time than the starting peptide. By integrating the area of the product peak relative to the total area of all peaks in the chromatogram, the percentage of successful coupling can be accurately calculated.

Monitoring Deprotection: Similarly, the efficiency of Mtt group removal is quantified by HPLC. The chromatogram of the reaction mixture will show a peak for the Mtt-protected peptide and a new peak for the deprotected, more polar product. The reaction is considered complete when the peak corresponding to the starting material is no longer detectable.

For routine, semi-quantitative monitoring of coupling reactions during solid-phase synthesis, the Kaiser test can be employed. nih.gov This colorimetric test detects the presence of free primary amines on the resin. nih.gov Before coupling this compound, the resin beads will test positive (blue color), indicating the presence of the free N-terminal amine of the growing peptide. After a successful coupling reaction, the amine is acylated and no longer available to react, resulting in a negative test (yellow/colorless beads). nih.gov This provides a rapid check that the reaction has gone to completion before proceeding to the next step.

Combining chromatography with mass spectrometry (LC-MS) provides both separation and mass identification, allowing for confident quantification of specific, mass-verified peaks in a complex mixture. nih.gov

Table 3: Example of Quantitative RP-HPLC Data for Monitoring Mtt-Deprotection

This table illustrates hypothetical data from an RP-HPLC analysis monitoring the removal of the Mtt group from a peptide.

| Compound | Retention Time (min) | Peak Area (%) at t=0 min | Peak Area (%) at t=60 min |

| Peptide-Asn(Mtt) | 21.5 | 98.2 | 1.3 |

| Peptide-Asn | 14.8 | 0.5 | 97.5 |

| Impurities | Various | 1.3 | 1.2 |

Advanced Topics and Future Directions in Z Asn Mtt Oh Research

Development of Novel Protecting Group Variants and Analogues Based on the Z-Asn(Mtt)-OH Framework

The development of protecting groups is a cornerstone of peptide chemistry, aiming for enhanced orthogonality, stability, and milder cleavage conditions. The 4-methyltrityl (Mtt) group itself is a structural modification of the original trityl (Trt) group, designed to offer more rapid cleavage under acidic conditions. google.comnih.gov This principle of modifying the trityl framework to fine-tune its lability has led to a range of analogues.

Research into trityl-type protecting groups has explored various substitutions on the phenyl rings to modulate their acid sensitivity. For instance, methoxy-substituted trityl groups have been developed for the selective protection of amines and alcohols. acgpubs.org While specific development of novel variants based directly on the this compound framework is not extensively documented, the broader field of protecting group chemistry provides a clear trajectory for future research. This includes the synthesis of new trityl-based protecting groups with different electronic and steric properties to optimize their performance for asparagine side-chain protection. acgpubs.orgtandfonline.comacs.org For example, the introduction of further electron-donating groups could increase acid lability, while other modifications could enhance solubility or stability during coupling reactions.

The concept of orthogonality, where different protecting groups can be removed selectively without affecting others, is critical. rsc.orgescholarship.org The Mtt group is considered semi-permanent and can be removed with dilute acid, leaving other acid-labile groups like tert-butyl (tBu) intact. iris-biotech.de Future research may focus on creating Mtt analogues for asparagine that offer an even wider window of selective deprotection, enhancing their utility in the synthesis of complex, branched, or cyclized peptides. iris-biotech.deacs.org

Green Chemistry Approaches to the Synthesis and Application of this compound

The pharmaceutical industry, including the peptide manufacturing sector, is increasingly focused on sustainability. rsc.orgresearchgate.net Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is known for its high consumption of hazardous solvents and reagents, resulting in a poor environmental footprint, often measured by metrics like the Process Mass Intensity (PMI). acs.orgmillennialscientific.com

Key green chemistry strategies applicable to syntheses involving this compound include:

Safer Solvents: A major focus is replacing reprotoxic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP). acs.orgskpharmteco.com Research has identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-butylpyrrolidone (NBP). unibo.it Propylene carbonate has also been demonstrated as a viable green solvent for both solution- and solid-phase peptide synthesis. researchgate.net Often, mixtures of green solvents are employed to achieve the desired polarity and swelling properties for the solid support resin. unibo.ittandfonline.comtandfonline.com

Waste Reduction: The final cleavage step in SPPS, which removes permanent side-chain protecting groups, typically uses large volumes of trifluoroacetic acid (TFA) and scavengers. acs.org The Mtt group on this compound is cleaved under these conditions. Green chemistry approaches aim to reduce the volume of these hazardous materials and develop more efficient purification techniques to minimize solvent use in chromatography. millennialscientific.com

These green principles guide the evolution of synthetic protocols utilizing building blocks like this compound, aiming to make peptide manufacturing more environmentally and economically sustainable. rsc.orgskpharmteco.com

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry has become an indispensable tool for investigating the mechanistic details of chemical reactions, including those in peptide synthesis. These methods provide insights into stability, reactivity, and intermolecular interactions at an atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules, predict reaction pathways, and calculate activation energies. researchgate.netgoogle.com While specific DFT studies focusing exclusively on the this compound compound are not prominent in the reviewed literature, DFT is widely applied to understand the stability and cleavage mechanisms of protecting groups.

For trityl-type groups like Mtt, DFT calculations can elucidate the mechanism of acid-catalyzed deprotection. researchgate.net This involves modeling the protonation of the protecting group and the subsequent formation of the stable trityl cation. researchgate.net Such studies can help rationalize the observed differences in lability between Trt, Mtt, and other analogues by comparing the energies of intermediates and transition states. google.com DFT can also be used to investigate potential side reactions, providing a theoretical basis for optimizing reaction conditions to improve yield and purity. researchgate.net

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information about conformational dynamics and intermolecular interactions. frontiersin.orgnih.gov In the context of peptide chemistry, MD simulations can reveal how the incorporation of a protected amino acid like Asn(Mtt) influences the structure and flexibility of a peptide chain.

The bulky Mtt group on the asparagine side-chain can have significant steric effects. MD simulations can be employed to:

Analyze the conformational preferences of peptides containing Asn(Mtt).

Study how the Mtt group interacts with neighboring amino acid side-chains and the peptide backbone. nih.govuzh.ch

Investigate the role of solvent molecules in stabilizing or destabilizing certain peptide conformations. plos.org

Studies on peptides containing asparagine have used MD simulations to explore its role in forming structural motifs like β-turns and its potential to form side-chain hydrogen bonds that can influence peptide aggregation. frontiersin.orgplos.org Applying these simulation techniques to peptides with Asn(Mtt) could provide valuable insights into how the protecting group modulates these interactions, which is crucial for designing peptides with specific structural and functional properties.

Density Functional Theory (DFT) Studies on Protecting Group Stability

Challenges and Opportunities in Scalable Synthesis of this compound

The scalable synthesis of this compound presents both challenges and opportunities, largely driven by the demands of peptide-based therapeutics and large-scale research applications. While effective for laboratory-scale synthesis, scaling up the production of this and other protected amino acids faces hurdles related to cost, efficiency, and sustainability. scribd.com

Challenges:

The synthesis of the Mtt-protected asparagine itself can be complex, requiring multiple steps and purification procedures, which can be difficult and costly to scale. Ensuring high purity and yield at an industrial scale is a significant challenge. Impurities can lead to the formation of undesired side products during peptide synthesis, complicating the purification of the final peptide. rsc.org

Furthermore, the stability of the Mtt group during storage and handling on a large scale needs to be carefully managed to prevent premature deprotection.

Opportunities:

Despite the challenges, there are significant opportunities for improving the scalable synthesis of this compound. Innovations in sustainable chemistry and process optimization are key areas of focus.

The development of more efficient and environmentally friendly synthetic routes is a major opportunity. This could involve exploring alternative solvents to reduce the reliance on hazardous ones like DCM. scribd.com Additionally, optimizing reaction conditions to improve yields and reduce the number of synthetic steps could significantly lower production costs.

There is also potential in exploring enzymatic methods for the synthesis of protected amino acids. Biocatalysis can offer higher selectivity and milder reaction conditions, potentially leading to a more sustainable and cost-effective manufacturing process.

Improvements in purification techniques at a large scale could also help to overcome some of the current limitations. The development of more efficient chromatography methods or alternative purification strategies could reduce the cost and time associated with obtaining high-purity this compound.

The drive towards more sustainable and efficient peptide synthesis, such as minimal-rinsing and minimal-protection strategies, may also influence the demand and production methods for specialized amino acid derivatives like this compound. scribd.com As the field of peptide therapeutics continues to grow, the demand for high-quality, cost-effective protected amino acids will drive further innovation in their scalable synthesis.

Q & A

Q. What is the role of the Mtt protecting group in Z-Asn(Mtt)-OH during solid-phase peptide synthesis (SPPS)?

The Mtt (4-methyltrityl) group protects the side-chain amine of asparagine during SPPS to prevent unwanted side reactions. Its acid-labile nature allows selective removal under mild acidic conditions (e.g., 1–3% trifluoroacetic acid in dichloromethane) while preserving other acid-sensitive protecting groups like Fmoc. Optimization of deprotection conditions (acid concentration, reaction time) is critical to avoid premature cleavage or incomplete removal, which can lead to synthetic errors .

Q. How can researchers validate the purity and identity of this compound after synthesis?

Methodological steps include:

- Chromatography : Reverse-phase HPLC or UPLC with UV detection (λ = 254 nm) to assess purity.

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight ([M+H]⁺ or [M−H]⁻ ions).

- NMR spectroscopy : ¹H/¹³C NMR to verify structural integrity, focusing on the Mtt group’s aromatic protons (δ 6.5–7.5 ppm) and asparagine backbone signals .

Q. What are common pitfalls in handling this compound due to its stability profile?

The Mtt group is sensitive to prolonged exposure to acidic or oxidizing conditions. Researchers should:

- Store the compound at −20°C under inert gas (argon/nitrogen).

- Avoid repeated freeze-thaw cycles.

- Use fresh TFA solutions for deprotection to prevent side reactions like tert-butylation .

Advanced Research Questions

Q. How can conflicting data arise when using MTT-based assays (e.g., cell viability) alongside Mtt-protected compounds like this compound?

The MTT assay measures mitochondrial reductase activity via formazan crystal formation, but residual Mtt groups from incomplete deprotection may interfere with absorbance readings (λ = 570 nm). To resolve contradictions:

Q. What experimental design considerations are critical for studying this compound in peptide-drug conjugate (PDC) development?

Key factors include:

- Orthogonal protection strategies : Pair Mtt with photolabile or enzyme-cleavable groups for multi-step synthesis.

- In vivo stability testing : Evaluate metabolic degradation (e.g., liver microsome assays) to assess Mtt removal kinetics.

- Dose-response studies : Correlate deprotection efficiency with therapeutic efficacy in target cell lines .

Q. How should researchers address discrepancies in reported deprotection efficiencies for Mtt groups across studies?

Systematic analysis involves:

- Meta-analysis : Compare studies using criteria like solvent systems (TFA vs. HCl), temperature, and reaction duration.

- Confounding variables : Control for peptide sequence effects (e.g., steric hindrance near the Mtt group).

- Replicability : Adhere to journal guidelines for detailed experimental protocols (e.g., Beilstein Journal of Organic Chemistry standards) to enable cross-study validation .

Q. What advanced analytical techniques can resolve structural ambiguities in this compound derivatives?

- 2D NMR (COSY, HSQC) : Map coupling between asparagine’s α-proton and adjacent residues.

- X-ray crystallography : Resolve stereochemical configuration if crystallization is feasible.

- FT-IR spectroscopy : Monitor carbonyl stretching (C=O) of the Mtt group to detect hydrolysis byproducts .

Methodological Best Practices

Q. How to optimize SPPS protocols for this compound to minimize racemization?

- Coupling conditions : Use HATU/Oxyma Pure in DMF at 25°C for fast activation.

- Monitoring : Perform Kaiser tests after each coupling step.

- Deprotection : Limit TFA exposure to ≤5 minutes to reduce aspartimide formation .

Q. What strategies ensure reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.